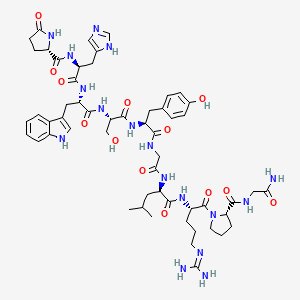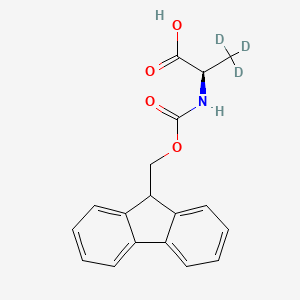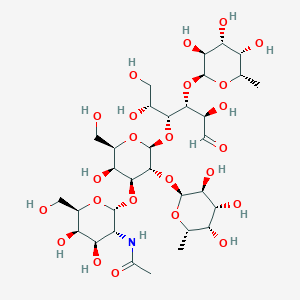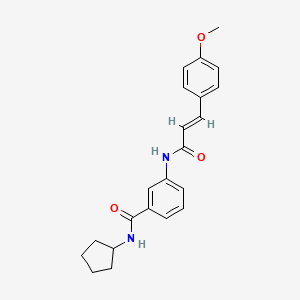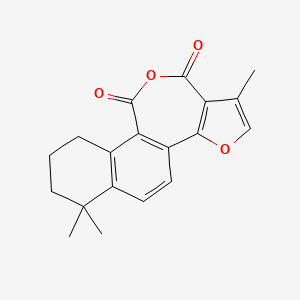
n-Heptyl-1-d1 Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Heptyl-1-d1 Alcohol: is a deuterium-labeled derivative of 1-Heptanol. It is a stable isotope-labeled compound where one hydrogen atom is replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of n-Heptyl-1-d1 Alcohol involves the deuteration of 1-Heptanol. This process typically includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and other separation techniques to meet the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: n-Heptyl-1-d1 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid or heptanal.
Reduction: It can be reduced to form heptane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
n-Heptyl-1-d1 Alcohol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the pathways and rates of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Heptyl-1-d1 Alcohol involves its incorporation into biological systems where it acts as a tracer. The deuterium atom allows for the tracking of the compound through various metabolic pathways using techniques such as mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of drugs and other compounds .
Comparaison Avec Des Composés Similaires
1-Heptanol: The non-deuterated form of n-Heptyl-1-d1 Alcohol.
1-Octanol: An alcohol with an eight-carbon chain.
1-Hexanol: An alcohol with a six-carbon chain.
Comparison:
This compound vs. 1-Heptanol: The presence of deuterium in this compound makes it more suitable for tracing studies compared to 1-Heptanol.
This compound vs. 1-Octanol and 1-Hexanol: While all these compounds are alcohols, this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications.
Propriétés
Formule moléculaire |
C7H16O |
|---|---|
Poids moléculaire |
117.21 g/mol |
Nom IUPAC |
1-deuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7D |
Clé InChI |
BBMCTIGTTCKYKF-WHRKIXHSSA-N |
SMILES isomérique |
[2H]C(CCCCCC)O |
SMILES canonique |
CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
